molecular formula C22H28O4 B14631178 10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol CAS No. 57782-30-6

10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol

Cat. No.: B14631178
CAS No.: 57782-30-6
M. Wt: 356.5 g/mol
InChI Key: QFHIIFIDBDTMDJ-UHFFFAOYSA-N
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Description

10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol is a complex organic compound featuring a naphtho[2,3-d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol typically involves multi-step organic reactions One common approach is to start with the preparation of the naphtho[2,3-d][1,3]dioxole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-d][1,3]dioxole derivatives: These compounds share the core structure but differ in their side chains and functional groups.

    Dec-1-ene-3,7-diol derivatives: Compounds with similar side chains but different core structures.

Uniqueness

10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol is unique due to its specific combination of the naphtho[2,3-d][1,3]dioxole core and the dec-1-ene-3,7-diol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57782-30-6

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

10-(2-methylbenzo[f][1,3]benzodioxol-2-yl)dec-1-ene-3,7-diol

InChI

InChI=1S/C22H28O4/c1-3-18(23)10-6-11-19(24)12-7-13-22(2)25-20-14-16-8-4-5-9-17(16)15-21(20)26-22/h3-5,8-9,14-15,18-19,23-24H,1,6-7,10-13H2,2H3

InChI Key

QFHIIFIDBDTMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC3=CC=CC=C3C=C2O1)CCCC(CCCC(C=C)O)O

Origin of Product

United States

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